(3-Mercaptopropyl)trimethoxysilane
Overview
Description
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a silane compound that is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a trimethoxysilane group. This molecular structure allows MPTMS to act as a molecular adhesive or linker molecule due to its ability to form strong bonds with various substrates, including metals and glass. The thiol group can form self-assembled monolayers (SAMs) on metal surfaces, providing a method for surface modification and enhancing properties such as corrosion resistance and adhesion .
Synthesis Analysis
The synthesis of MPTMS-based materials often involves self-assembly and sol-gel processes. For instance, MPTMS has been used to fabricate durable thin-film gold electrodes on glass substrates through vapor deposition, where it acts as an adhesive layer . Additionally, MPTMS can react with acetone under acidic conditions to form a porous gel monolith, with acetone serving as a cross-linker via a thioacetal reaction . This demonstrates the versatility of MPTMS in different synthesis routes.
Molecular Structure Analysis
The molecular structure of MPTMS allows for various interactions with substrates. The thiol group can bind to metal surfaces, forming metal-thiolate bonds, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions lead to the formation of organized monolayers with the methoxy headgroups oriented parallel to the surface and the propyl chain in a trans conformation . The molecular structure of MPTMS is also amenable to modifications, such as the exchange of Mn2+ ions with Zn2+ ions at the surface of ZnS nanocrystals, which enhances photoluminescence .
Chemical Reactions Analysis
MPTMS undergoes various chemical reactions that are crucial for its application in surface modification. The thiol group can graft onto metal surfaces, and the silane group can participate in sol-gel processes. For example, the hydrolysis and condensation of MPTMS on Ag and Au surfaces result in the formation of siloxane bonds, leading to cross-linked networks . Additionally, the thioacetal reaction with acetone demonstrates the reactivity of the thiol group in forming cross-linked structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPTMS-modified surfaces have been extensively studied. The modification of nanosilica with MPTMS has been investigated using techniques like FTIR, TGA, and NMR, revealing successful grafting of organic functional groups onto the nanosilica surface . The formation of SAMs on zinc substrates has been shown to provide corrosion protection, with the effects of alkanethiol concentration and immersion time on monolayer formation being characterized by XPS . Furthermore, the use of MPTMS in the production of heterogeneous sulfonic acid catalysts via atomic layer deposition has been explored, highlighting its potential in catalysis applications .
Scientific Research Applications
Surface Characterization and Modification
- Raman Scattering Studies : 3MPT is utilized for promoting desirable interfacial properties like chemical durability and electrical conduction. Raman spectroscopy has proven effective for evaluating molecular monolayers of organosilanes like 3MPT on metal surfaces, indicating the formation of a self-assembled monolayer on silver surfaces (Thompson & Pemberton, 1993).
- Soil Heavy Metal Stabilization : 3MPT has been used to functionalize silica for stabilizing heavy metals in soil, indicating its potential in reducing metal migration in areas affected by industrial activity (Grzesiak et al., 2016).
Biosensing and Biomedical Applications
- Horseradish Peroxidase Immobilization : Organized 3-MPT films, prepared via self-assembled coupled with sol–gel linking technology, have been used for immobilizing horseradish peroxidase. This approach led to direct electrochemistry of horseradish peroxidase without electron mediators, offering potential in biosensor development (Wu et al., 2008).
Electronics and Material Science
- Electrode Fabrication : The application of 3MPT as a molecular adhesive in fabricating vapor-deposited gold electrodes on glass substrates showcases its role in electronics, particularly in enhancing Au adhesion and passive electrode surfaces (Goss et al., 1991).
- Corrosion Protection : Monolayers of 3MPT on brass surfaces have been shown to improve corrosion protection, indicating its effectiveness in material preservation and surface engineering (Sinapi et al., 2004).
Environmental Applications
- Mercury Ion Removal : Functionalized diatom silica microparticles with 3MPT have demonstrated efficacy in adsorbing mercury ions from aqueous solutions, highlighting its environmental remediation potential (Yu et al., 2012).
Catalysis
- Palladium Catalyst Support : The functionalization of SBA-15 with 3MPT has enabled the absorption of Pd, leading to an effective catalyst for Suzuki-Miyaura and Mizoroki-Heck coupling reactions, showcasing its utility in chemical synthesis (Crudden et al., 2005).
Safety And Hazards
Future Directions
MPTMS has been used to synthesize highly fluorescent and surface-functionalized gadolinium oxide nanoparticles (Gd2O3 NPs) . The surface modification of Gd2O3 nanoparticles with MPTMS enhanced the stability and solubility of the nanoprobe in aqueous media . This suggests potential future applications in the development of sensors in body fluids .
properties
IUPAC Name |
3-trimethoxysilylpropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWCQRISZBELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCS)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29295-80-5 | |
Record name | Mercaptopropyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2044428 | |
Record name | 3-Mercaptopropyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
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URL | https://haz-map.com/Agents/11562 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
(3-Mercaptopropyl)trimethoxysilane | |
CAS RN |
4420-74-0 | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Mercaptopropyl)trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Mercaptopropyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-trimethoxysilylpropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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